molecular formula C5H7N3O3 B3058488 4-Methoxy-1-methyl-5-nitro-1H-pyrazole CAS No. 89717-67-9

4-Methoxy-1-methyl-5-nitro-1H-pyrazole

Cat. No.: B3058488
CAS No.: 89717-67-9
M. Wt: 157.13 g/mol
InChI Key: SUIRYQAMUGFFMB-UHFFFAOYSA-N
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Description

4-Methoxy-1-methyl-5-nitro-1H-pyrazole (CAS Number: 89717-67-9) is a high-purity nitrogen-containing heterocyclic compound offered as a valuable chemical intermediate for advanced research and development. With a molecular formula of C 5 H 7 N 3 O 3 and a molecular weight of 157.13 g/mol, this pyrazole derivative serves as a versatile building block in medicinal chemistry and drug discovery . Pyrazole and pyrazoline cores are recognized as privileged structures in rational drug design due to their diverse biological activities and presence in several therapeutic agents . This specific nitro- and methoxy-substituted pyrazole provides a critical synthetic handle for constructing novel molecules targeting a wide spectrum of pharmacological applications. Research indicates that pyrazole derivatives exhibit significant antimicrobial activity , with some analogs showing potent effects against bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Aspergillus niger . Furthermore, the structural motif is extensively studied for its potential in developing agents with anti-inflammatory, anticancer, analgesic, and neuroprotective properties, often through mechanisms involving enzyme inhibition such as dihydrofolate reductase (DHFR) or modulation of key cellular signaling pathways . This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1-methyl-5-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-7-5(8(9)10)4(11-2)3-6-7/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIRYQAMUGFFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90520828
Record name 4-Methoxy-1-methyl-5-nitro-1H-pyrazole
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URL https://comptox.epa.gov/dashboard/DTXSID90520828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89717-67-9
Record name 4-Methoxy-1-methyl-5-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90520828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Enduring Significance of Pyrazole Scaffolds in Modern Chemical Synthesis and Design

The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a structural motif of profound importance in medicinal chemistry and materials science. researchgate.netnih.govglobalresearchonline.net Its prevalence in a wide array of biologically active compounds has cemented its status as a "privileged scaffold"—a molecular framework that is able to bind to multiple biological targets. mdpi.com This versatility stems from the pyrazole core's unique electronic properties, its capacity for hydrogen bonding, and its ability to serve as a rigid scaffold for the spatial orientation of various functional groups. orientjchem.org

The applications of pyrazole derivatives are extensive and diverse, ranging from therapeutics to agrochemicals. globalresearchonline.netorientjchem.org In the pharmaceutical realm, pyrazole-containing drugs have demonstrated remarkable success in treating a spectrum of conditions. Notable examples include the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the analgesic Difenamizole. researchgate.netnih.gov The pyrazole scaffold is a key component in compounds exhibiting antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties, among others. researchgate.netnih.govpjoes.com This broad spectrum of activity underscores the immense potential held within this class of compounds for the development of novel therapeutic agents. researchgate.net

Contextualizing 4 Methoxy 1 Methyl 5 Nitro 1h Pyrazole As a Privileged Scaffold Derivative

4-Methoxy-1-methyl-5-nitro-1H-pyrazole represents a specific iteration of the versatile pyrazole (B372694) core, featuring key substitutions that modulate its physicochemical properties and potential biological activity. The presence of a methoxy (B1213986) group at the 4-position and a nitro group at the 5-position, along with a methyl group on one of the nitrogen atoms, creates a unique electronic and steric environment. The nitro group, in particular, is a strong electron-withdrawing group that can significantly influence the molecule's reactivity and potential interactions with biological targets.

While specific research into the biological activities of this compound is not extensively detailed in publicly available literature, its structural components are present in numerous other biologically active pyrazoles. The strategic placement of substituents on the pyrazole ring is a cornerstone of modern drug design, allowing for the fine-tuning of a compound's properties to enhance efficacy and selectivity for a particular biological target. Therefore, this compound can be viewed as a valuable derivative of the privileged pyrazole scaffold, holding potential for exploration in various therapeutic areas.

Below are the basic chemical properties of this compound:

PropertyValue
Molecular Formula C₅H₇N₃O₃
Average Mass 157.129 g/mol
Monoisotopic Mass 157.048741 g/mol
CAS Number 89717-67-9

Table 1: Physicochemical properties of this compound. epa.gov

An Overview of Current Research Trajectories and Future Directions for 4 Methoxy 1 Methyl 5 Nitro 1h Pyrazole Investigations

Direct Synthesis Approaches to the 1H-Pyrazole Core

The direct construction of the 1H-pyrazole ring with the desired substitution pattern is a primary strategy for chemists. This often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. The regioselectivity of this reaction is a critical consideration, especially when unsymmetrical starting materials are used.

Regioselective Functionalization Strategies for Pyrazole Formation

Regioselectivity in pyrazole synthesis is paramount to avoid the formation of isomeric mixtures that can be challenging to separate. One of the most common methods for pyrazole synthesis is the reaction of a β-diketone with a hydrazine. acs.org The reaction of unsymmetrical β-diketones with substituted hydrazines can lead to two possible regioisomers. The direction of the initial nucleophilic attack by the hydrazine on one of the carbonyl groups, followed by cyclization and dehydration, determines the final substitution pattern of the pyrazole ring.

For the synthesis of a 4-methoxy substituted pyrazole, a potential precursor could be a 2-methoxy-1,3-dicarbonyl compound. The reaction of such a precursor with methylhydrazine would be a direct approach to installing the N-methyl and 4-methoxy groups. The regioselectivity would be influenced by the nature of the other substituents on the dicarbonyl compound and the reaction conditions. For instance, the use of sterically demanding groups can direct the initial attack of the hydrazine to the less hindered carbonyl group.

Another powerful strategy for achieving regioselectivity is the 1,3-dipolar cycloaddition of diazo compounds with alkynes. rsc.org This method allows for the direct formation of the pyrazole ring with a predictable substitution pattern based on the structures of the dipole and dipolarophile. For example, the reaction of a methoxy-substituted alkyne with a diazo compound could potentially yield a 4-methoxypyrazole derivative. The regioselectivity of this cycloaddition is governed by electronic and steric factors of the substituents on both the diazo compound and the alkyne.

Recent advancements have also focused on the use of tosylhydrazones and nitroalkenes in 1,3-dipolar cycloadditions to afford highly substituted pyrazoles with excellent regioselectivity. rsc.org This approach could be adapted for the synthesis of nitro-substituted pyrazole precursors.

One-Pot Synthetic Routes to Pyrazole Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single vessel without the isolation of intermediates. organic-chemistry.orgworldresearchersassociations.com Several one-pot methods have been developed for the synthesis of substituted pyrazoles.

A common one-pot approach involves a three-component reaction of an aldehyde, a compound with an active methylene (B1212753) group (like a β-ketoester), and a hydrazine. acs.org This method allows for the in situ formation of the 1,3-dicarbonyl equivalent, which then undergoes condensation with the hydrazine. To synthesize a precursor for this compound, one could envision a one-pot reaction involving a methoxy-substituted active methylene compound, an appropriate aldehyde, and methylhydrazine. Subsequent nitration of the resulting pyrazole would be necessary.

Another regioselective one-pot synthesis involves the reaction of N-monosubstituted hydrazones with nitroolefins, which yields substituted pyrazoles in good yields. organic-chemistry.org A key nitropyrazolidine intermediate is formed in this process. This methodology is particularly relevant as it directly introduces a nitro group into the pyrazole precursor.

One-Pot Synthesis Example Reactants Key Features Potential Application
Three-component reactionAldehyde, Active methylene compound, HydrazineIn situ formation of 1,3-dicarbonyl equivalentSynthesis of polysubstituted pyrazole core
Hydrazone and NitroolefinN-monosubstituted hydrazone, NitroolefinDirect introduction of a nitro groupSynthesis of nitropyrazole precursors

Precursor-Based Synthetic Pathways for Methoxy- and Nitro-Substituted Pyrazoles

Synthesis from Nitropyrazole Intermediates

The synthesis of nitropyrazoles is a well-established field, often serving as a gateway to further functionalized pyrazole derivatives. nih.gov The nitration of a pre-formed pyrazole ring is a common strategy. For instance, a 1-methyl-4-methoxypyrazole could be synthesized first, followed by nitration to introduce the nitro group at the 5-position. The conditions for nitration, typically using a mixture of nitric acid and sulfuric acid, need to be carefully controlled to avoid side reactions, especially with an electron-donating methoxy (B1213986) group present on the ring.

The synthesis of nitropyrazoles can also be achieved by starting with nitro-containing precursors. For example, the reaction of a nitro-substituted 1,3-dicarbonyl compound with methylhydrazine could directly yield a nitropyrazole. The regioselectivity of this condensation would again be a crucial factor.

Furthermore, N-nitropyrazoles can undergo thermal rearrangement to yield C-nitropyrazoles. nih.gov This provides another pathway to obtaining nitropyrazole intermediates. For example, pyrazole can be nitrated to give N-nitropyrazole, which can then be rearranged to 3-nitropyrazole or 4-nitropyrazole depending on the reaction conditions. Subsequent N-methylation and introduction of the methoxy group would then be required.

Nitropyrazole Synthesis Strategy Description Key Considerations
Direct NitrationNitration of a pre-formed pyrazole ring.Reaction conditions, regioselectivity, potential for side reactions.
From Nitro-precursorsCondensation of nitro-containing 1,3-dicarbonyls with hydrazines.Availability of precursors, regioselectivity of condensation.
Rearrangement of N-nitropyrazolesThermal rearrangement of N-nitropyrazoles to C-nitropyrazoles.Control of rearrangement conditions to obtain the desired isomer.

Cycloaddition Reactions in Pyrazole Ring Construction

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful tools for the construction of the pyrazole ring with a high degree of control over the substitution pattern. rsc.orgorganic-chemistry.org

The Huisgen 1,3-dipolar cycloaddition between a diazo compound and an alkyne is a classic and versatile method for pyrazole synthesis. To obtain a 4-methoxypyrazole, a methoxy-substituted alkyne could be reacted with a diazo compound. The subsequent introduction of the nitro group would be necessary. The reaction can often be performed under mild, catalyst-free conditions by simple heating. rsc.org

More recent developments in this area include the use of nitrile imines, generated in situ from hydrazonoyl halides, as the 1,3-dipole. These can react with a variety of dipolarophiles, including alkenes and alkynes, to form pyrazolines and pyrazoles, respectively. The regioselectivity of these cycloadditions is generally high.

Advanced Synthetic Techniques for this compound Analogues

Modern synthetic organic chemistry offers a range of advanced techniques that can be applied to the synthesis of complex heterocyclic molecules like this compound. These methods often provide improved yields, selectivity, and more environmentally friendly reaction conditions.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including pyrazoles. The rapid heating provided by microwave irradiation can significantly reduce reaction times for classical condensation and cycloaddition reactions.

Flow chemistry, where reactants are continuously pumped through a reactor, offers precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved safety, scalability, and product purity. The synthesis of functionalized pyrazoles, including nitration and other functional group interconversions, could potentially be optimized using flow chemistry techniques.

Furthermore, the development of novel catalytic systems, including transition-metal catalysts and organocatalysts, continues to provide new and efficient routes for the synthesis and functionalization of pyrazole derivatives. tandfonline.com These catalysts can enable reactions that are not possible under traditional conditions and can offer high levels of regio- and stereoselectivity.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This approach has been successfully applied to the synthesis of various pyrazole derivatives, demonstrating its potential for the efficient production of compounds like this compound. dergipark.org.tr The use of microwave irradiation can significantly reduce reaction times from hours to minutes, making it an attractive method for rapid compound synthesis. dergipark.org.trnih.gov

The benefits of microwave-assisted synthesis are evident in the preparation of complex heterocyclic systems incorporating the pyrazole core. For instance, in the synthesis of 4H-Pyrano[2,3-c] pyrazole derivatives, the microwave method was found to be more potent and efficient than conventional stirring at room temperature. nanobioletters.com Similarly, the synthesis of pyrazole and oxadiazole hybrids saw a dramatic reduction in reaction time from 7–9 hours with conventional reflux to just 9–10 minutes under microwave irradiation, with a corresponding increase in product yield. nih.gov These enhancements are attributed to the efficient and uniform heating of the reaction mixture by microwaves. dergipark.org.tr

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrazole Analogues

Product Conventional Method Time Microwave Method Time Conventional Yield Microwave Yield Reference
Pyrazole-Oxadiazole Hybrids 7–9 hours 9–10 minutes Not specified 79–92% nih.gov
1-Carboamidopyrazolo[3,4-b]quinolines ~20 hours 2–5 minutes Not specified Not specified dergipark.org.tr
Quinolines 60 minutes 4 minutes Lower Yield 80-95% nih.gov

Functional Group Transformations and Derivatization

The chemical architecture of nitropyrazoles provides a versatile platform for a wide range of functional group transformations and derivatization. The nitro group, in particular, plays a crucial role in the reactivity of the pyrazole ring, often activating it for subsequent chemical modifications. researchgate.net These transformations are key to creating a library of analogues with diverse properties.

The functionalization of nitropyrazole cores can be achieved through various reactions. For example, aminonitropyrazoles can serve as precursors for a variety of energetic compounds. The versatile functionalization of 3,5-diamino-4-nitropyrazole has been demonstrated by introducing moieties such as a tetrazole ring or a guanyl group. rsc.org In other cases, 5-amino-3,4-dinitropyrazole undergoes reactions like N-arylation, N-nitration, and diazotization. researchgate.net The diazotization of the amino group leads to the formation of 5-diazo-3,4-dinitropyrazole, an intermediate that can be converted into 5-halogeno or 5-azido derivatives. researchgate.net

Furthermore, the nitro group itself can sometimes be displaced in nucleophilic aromatic substitution (SNAr) reactions. Research on nitratoalkyl nitropyrazoles has shown that a nitro group at the C3 position of the pyrazole ring can be substituted by an azide (B81097) moiety. nih.gov This highlights the potential for directly modifying the nitration pattern of the pyrazole core to introduce new functional groups. Derivatization is not limited to the groups on the ring; N-alkylation and N-arylation are common methods to introduce substituents on the nitrogen atoms of the pyrazole ring, further expanding the molecular diversity of this class of compounds. scispace.com

Table 2: Examples of Functional Group Transformations in Nitropyrazole Analogues

Starting Material Reagent(s) Transformation Resulting Functional Group/Structure Reference
3,5-diamino-4-nitropyrazole Cyanogen azide C-N bond formation Tetrazole ring introduction rsc.org
5-amino-3,4-dinitropyrazole Diazotization reagents Diazotization of amino group Diazo group (-N2+) researchgate.net
5-diazo-3,4-dinitropyrazole Halide or Azide ions Substitution of diazo group Halogen or Azide group researchgate.net
1-nitratoethyl-3,4-dinitropyrazole Sodium Azide Nucleophilic Aromatic Substitution Azide group at C3 position nih.gov
Trityl-protected pyrazole hydroxamate Phenyl boronic acid Chan-Lam Coupling N-aryl moiety scispace.com

Electrophilic Substitution Reactions on the Pyrazole Ring System

The pyrazole ring is an aromatic system that can undergo electrophilic substitution reactions. ijraset.com Generally, the C4 position is the most susceptible to electrophilic attack due to its higher electron density compared to the C3 and C5 positions, which are adjacent to the electronegative nitrogen atoms. globalresearchonline.netresearchgate.netrrbdavc.org

However, in this compound, the pyrazole ring is significantly deactivated towards electrophilic substitution. This deactivation is primarily due to the potent electron-withdrawing nature of the nitro group at the C5 position. nih.gov Such substituents decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. Furthermore, the most reactive C4 position is already occupied by a methoxy group. While the methoxy group is typically an activating, ortho-para directing group in aromatic systems, its location at C4 blocks this primary site of reaction. Consequently, further electrophilic substitution on the pyrazole ring of this molecule is highly unfavorable under standard conditions.

Nucleophilic Substitution Reactions and Site Selectivity at Positions 3, 4, and 5

The electronic landscape of this compound, particularly the presence of the C5-nitro group, renders the pyrazole ring susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netmdpi.com Electron-withdrawing groups stabilize the negative charge of the Meisenheimer complex intermediate, thereby facilitating the substitution process.

The nitro group at the C5 position is a strong electron-withdrawing group and an excellent leaving group, making this site the most probable target for nucleophilic attack. Studies on related N-methylated nitropyrazoles have demonstrated that a nitro group at position 5 is significantly more reactive towards nucleophiles than one at position 3. researchgate.netresearchgate.net This enhanced reactivity is attributed to the ability of the adjacent ring nitrogens to stabilize the intermediate formed during the SNAr reaction. Therefore, the C5-nitro group in this compound is expected to be readily displaced by a variety of nucleophiles. researchgate.netresearchgate.net

While the target compound is a C-nitropyrazole, it is relevant to note the chemistry of N-nitropyrazoles. N-nitropyrazoles can undergo thermal or acid-catalyzed rearrangement to form C-nitropyrazoles, typically yielding 4-nitro or 3(5)-nitro isomers. nih.govresearchgate.netacs.org This phenomenon highlights the migratory aptitude of the nitro group in pyrazole systems under certain energetic conditions.

The activated nature of the C5 position in this compound allows for reactions with a wide range of nucleophiles. Research on analogous structures, such as N-Methyl-3,5-dinitro-4-(phenylsulfonyl)pyrazole, shows regioselective substitution of the C5-nitro group by sulfur (thiophenol), oxygen (p-bromophenol), and nitrogen (morpholine) nucleophiles. researchgate.net By analogy, this compound is expected to react similarly. The methoxy group at C4 is generally a poor leaving group in SNAr reactions and is not expected to be displaced under typical conditions.

Below is a table summarizing the expected outcomes of nucleophilic substitution at the C5 position.

Nucleophile (Nu:)Reagent ExampleExpected Product
Alkoxide (RO⁻)Sodium Methoxide (NaOMe)4,5-Dimethoxy-1-methyl-1H-pyrazole
Thiolate (RS⁻)Sodium Thiophenoxide (NaSPh)4-Methoxy-1-methyl-5-(phenylthio)-1H-pyrazole
Amine (R₂NH)Morpholine4-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)morpholine
Azide (N₃⁻)Sodium Azide (NaN₃)5-Azido-4-methoxy-1-methyl-1H-pyrazole

Reduction Reactions of the Nitro Group to Amine or Hydroxyl Functionalities

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. The nitro group on the pyrazole ring of this compound can be readily reduced to a primary amine functionality. researchgate.net This transformation yields 5-Amino-4-methoxy-1-methyl-1H-pyrazole, a versatile intermediate for the synthesis of more complex heterocyclic systems. nih.govresearchgate.net

Common methods for this reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere, as well as the use of dissolving metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). nih.govgoogle.com While complete reduction to the amine is most common, partial reduction to the corresponding hydroxylamine (B1172632) is also possible under carefully controlled conditions or with specific reagents. N-phenylhydroxylamine is a known intermediate in the reduction of nitroarenes. nih.gov

The following table outlines common reagents for this transformation.

Reagent(s)ConditionsPrimary Product
H₂, Pd/CMethanol or Ethanol, RT5-Amino-4-methoxy-1-methyl-1H-pyrazole
Sn, conc. HClHeat5-Amino-4-methoxy-1-methyl-1H-pyrazole
Fe, NH₄ClEthanol/Water, Reflux5-Amino-4-methoxy-1-methyl-1H-pyrazole
Zn, NH₄ClWater, RT5-(Hydroxylamino)-4-methoxy-1-methyl-1H-pyrazole

Condensation Reactions Involving the Pyrazole Moiety

While this compound itself lacks the typical functional groups for direct condensation, its derivatives, particularly the 5-amino-4-methoxy-1-methyl-1H-pyrazole obtained via nitro group reduction, are excellent precursors for such reactions. 5-Aminopyrazoles are widely used as building blocks for the synthesis of fused heterocyclic systems through condensation with 1,3-dielectrophilic reagents. nih.govresearchgate.netresearchgate.net

For example, the reaction of 5-amino-4-methoxy-1-methyl-1H-pyrazole with β-ketoesters or malonic esters can lead to the formation of pyrazolo[1,5-a]pyrimidines, a class of compounds of significant interest in medicinal chemistry. nih.govnih.gov Similarly, condensation with other appropriate bifunctional reagents can yield other fused systems like pyrazolo[3,4-b]pyridines. researchgate.netsemanticscholar.org These reactions typically proceed via an initial condensation to form an enamine or imine, followed by an intramolecular cyclization. beilstein-journals.org

Oxidative Stability and Chemical Resilience of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle and is generally characterized by high stability and resistance to oxidative degradation. ijraset.comglobalresearchonline.net The aromatic sextet of π-electrons confers considerable chemical resilience. In many cases, C-alkyl side chains on a pyrazole ring can be oxidized to carboxylic acids while leaving the heterocyclic core intact. globalresearchonline.net

The presence of the electron-withdrawing nitro group at C5 further enhances the oxidative stability of the pyrazole ring in this compound. nih.gov By reducing the electron density of the ring, the nitro group makes it less susceptible to attack by electrophilic oxidizing agents. While the pyrazole ring is robust, it is not completely inert; forceful conditions, such as electrochemical oxidation, have been shown to cause ring-opening in some pyrazole derivatives, particularly aminopyrazoles. researchgate.net Nevertheless, under common laboratory conditions, the core structure of this compound is expected to be chemically resilient.

Spectroscopic Characterization and Structural Elucidation of 4 Methoxy 1 Methyl 5 Nitro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon-13 Analysis

NMR spectroscopy provides detailed information about the molecular structure of 4-Methoxy-1-methyl-5-nitro-1H-pyrazole by analyzing the magnetic properties of its atomic nuclei.

¹H NMR Spectral Interpretation and Chemical Shift Assignments

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
C₃-H7.4-8.0Singlet
N-CH₃3.9-4.3Singlet
-OCH₃3.8-4.0Singlet

¹³C NMR Spectral Interpretation and Carbon Environments

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbon of the methoxy (B1213986) group (-OCH₃) is expected to resonate in the range of δ 55-60 ppm. The N-methyl carbon (N-CH₃) will likely appear at a lower field, around δ 35-40 ppm. The carbons of the pyrazole (B372694) ring are influenced by the substituents. The C-3 carbon is anticipated to be in the range of δ 130-140 ppm. The C-4 carbon, attached to the methoxy group, is expected to be significantly shielded and appear around δ 150-160 ppm. The C-5 carbon, bearing the electron-withdrawing nitro group, will be the most deshielded of the ring carbons, with an expected chemical shift in the range of δ 145-155 ppm.

Carbon AtomExpected Chemical Shift (δ, ppm)
C-3130-140
C-4150-160
C-5145-155
N-CH₃35-40
-OCH₃55-60

¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization

While less common, ¹⁵N NMR spectroscopy can provide valuable information about the nitrogen atoms in the pyrazole ring and the nitro group. The two nitrogen atoms in the pyrazole ring would have distinct chemical shifts. The nitrogen of the nitro group (-NO₂) would exhibit a chemical shift in a characteristic region for this functional group, typically at a very low field.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing its vibrational modes.

The IR spectrum of this compound is expected to show strong absorption bands corresponding to the nitro group. The asymmetric stretching vibration of the N-O bond in the nitro group typically appears in the range of 1500-1560 cm⁻¹, while the symmetric stretching vibration is observed around 1335-1385 cm⁻¹. The C-H stretching vibrations of the methyl and methoxy groups are expected in the 2850-3000 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrazole ring will likely appear in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group is expected around 1020-1250 cm⁻¹.

Raman spectroscopy provides complementary information. While water is a weak Raman scatterer, allowing for analysis in aqueous solutions, the technique is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric stretching of the nitro group and the ring vibrations are expected to be prominent in the Raman spectrum.

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
N-O Asymmetric Stretch (NO₂)1500-1560IR
N-O Symmetric Stretch (NO₂)1335-1385IR, Raman
C-H Stretch (Aliphatic)2850-3000IR, Raman
C=N / C=C Stretch (Ring)1400-1600IR, Raman
C-O Stretch (Methoxy)1020-1250IR

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the nitro group (-NO₂) or the methoxy group (-OCH₃). Common fragmentation pathways for pyrazoles include ring cleavage. The presence of the methyl group might lead to the loss of a methyl radical (·CH₃).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the pyrazole ring, a chromophore, and the nitro and methoxy groups as auxochromes, will influence the UV-Vis absorption spectrum of this compound.

The molecule is expected to exhibit absorption bands in the UV region. The π → π* transitions of the pyrazole ring are likely to be observed. The nitro group, being a strong electron-withdrawing group, is expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted pyrazole. The methoxy group, an electron-donating group, may also influence the position and intensity of the absorption bands.

X-ray Crystallography Data for this compound Not Available in Public Databases

A thorough search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), has revealed no published single-crystal X-ray diffraction data for the compound this compound.

Therefore, it is not possible to provide the requested detailed analysis of its solid-state molecular geometry and crystal packing, as no experimental structural information is publicly available. The generation of data tables with unit cell parameters, bond lengths, and angles is consequently unachievable.

While crystallographic studies have been conducted on numerous other substituted pyrazole derivatives, including various nitropyrazoles and methoxypyrazoles, the specific structural characteristics of this compound remain undetermined by X-ray crystallography according to the available scientific record.

Advanced Computational and Theoretical Chemistry of 4 Methoxy 1 Methyl 5 Nitro 1h Pyrazole

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations serve as a powerful tool in modern chemistry, providing profound insights into molecular properties and reactivity that are often difficult or impossible to obtain through experimental means alone. For 4-Methoxy-1-methyl-5-nitro-1H-pyrazole, these computational methods allow for a detailed exploration of its fundamental characteristics at the atomic level.

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This method calculates the electron density to determine the energy of the system, with the lowest energy state corresponding to the most stable molecular structure. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to predict geometric parameters. These calculations yield precise values for bond lengths, bond angles, and dihedral angles. The optimization process reveals that the pyrazole ring in similar structures can be distorted from perfect planarity by its substituents. For instance, in related pyrazole compounds, the bond lengths and angles are determined with high accuracy, showing good correlation with experimental data where available.

Table 1: Illustrative Optimized Geometric Parameters for a Substituted Pyrazole Ring (Example Data) This table provides example data for a generic substituted pyrazole ring, as specific computational results for this compound are not available in the cited literature.

Parameter Bond Typical Calculated Value (Å)
Bond Length N1-N2 1.37
N2-C3 1.30
C3-C4 1.42
C4-C5 1.38
ParameterAngleTypical Calculated Value (°)
Bond AngleC5-N1-N2112.0
N1-N2-C3105.0
N2-C3-C4111.0
C3-C4-C5107.0
C4-C5-N1105.0

Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A large energy gap indicates high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. For pyrazole derivatives, the HOMO is often distributed over the pyrazole ring, while the LUMO's location can be influenced by substituents. The energy gap helps to explain the charge transfer interactions that can occur within the molecule.

Table 2: Example Frontier Orbital Energies for a Nitro-Substituted Aromatic Heterocycle This table presents typical values for analogous compounds to illustrate the concept, as specific data for this compound is not available in the cited literature.

Orbital Energy (eV)
HOMO -5.9 to -6.2
LUMO -2.4 to -2.9
Energy Gap (ΔE) 3.0 to 3.8

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface. Regions of negative potential, typically colored red or yellow, are electron-rich and susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and are the likely sites for nucleophilic attack. For aromatic compounds containing nitro groups, the MEP analysis often indicates that the negative potential is concentrated around the oxygen atoms of the nitro group, identifying them as centers for electrophilic interactions. The pyrazole ring's nitrogen atoms can also be sites of electrophilic attack.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Absorption Spectra)

Computational chemistry provides powerful methods for predicting various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, often performed using the Gauge-Independent Atomic Orbital (GIAO) method, can show good agreement with experimental data for similar pyrazole structures.

Vibrational frequencies can be calculated using DFT methods to predict the Infrared (IR) and Raman spectra. The calculated frequencies are often scaled to better match experimental values. For pyrazole derivatives, characteristic vibrational modes include N-H and C=O stretching frequencies, which are sensitive to substituents on the ring. For instance, the asymmetric and symmetric stretching vibrations of a nitro group are typically observed in the FT-IR spectrum and can be predicted with accuracy.

Electronic absorption spectra (UV-Vis) are predicted using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions, primarily the HOMO to LUMO transition. These calculations help in understanding the electronic properties and color of the compound.

Table 3: Illustrative Predicted Spectroscopic Data for a Substituted Nitro-Pyrazole Derivative This table provides example data for analogous compounds to illustrate the concepts, as specific computational results for this compound are not available in the cited literature.

Spectroscopic Data Parameter Typical Calculated Value
13C NMR Pyrazole Ring Carbons 110-150 ppm
Vibrational Frequency NO₂ Asymmetric Stretch ~1560 cm⁻¹
Vibrational Frequency NO₂ Symmetric Stretch ~1370 cm⁻¹
Electronic Absorption λmax (from HOMO-LUMO gap) 320-400 nm

Evaluation of Global and Local Reactivity Descriptors (e.g., Fukui Functions)

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), describe the reactivity of the molecule as a whole. These parameters are calculated from the energies of the HOMO and LUMO.

Thermodynamic Parameter Calculations and Conformational Stability Analysis

The thermodynamic properties and conformational stability of this compound are crucial for understanding its reactivity and behavior under various conditions. These parameters are typically investigated using computational methods such as Density Functional Theory (DFT). Calculations are often performed using a basis set like B3LYP/6-311++G(d,p) to ensure a high level of accuracy.

From these calculations, key thermodynamic parameters such as standard enthalpy (H°), standard entropy (S°), and standard Gibbs free energy (G°) can be determined. These values provide insight into the spontaneity of reactions involving the compound and its stability at different temperatures. Furthermore, the heat capacity (Cv) can also be calculated, offering information about how the molecule's temperature changes in response to the absorption of heat.

Conformational stability analysis involves identifying the most stable three-dimensional arrangement of the atoms in the molecule. For this compound, this would involve analyzing the rotation around the single bonds, particularly the bond connecting the methoxy (B1213986) group to the pyrazole ring. By calculating the potential energy surface for these rotations, the global minimum energy conformation, which represents the most stable structure, can be identified. The energy differences between various conformers provide insights into the molecule's flexibility and the relative populations of different conformations at thermal equilibrium.

Table 1: Illustrative Thermodynamic Parameters for this compound at 298.15 K

ParameterValueUnit
Standard Enthalpy (H°)Placeholder Valuekcal/mol
Standard Entropy (S°)Placeholder Valuecal/mol·K
Standard Gibbs Free Energy (G°)Placeholder Valuekcal/mol
Heat Capacity (Cv)Placeholder Valuecal/mol·K

Note: The values in this table are illustrative placeholders and represent the type of data that would be generated from DFT calculations.

Determination of Electric Dipole Moments, Polarizability, and Hyperpolarizability

The electric dipole moment, polarizability, and hyperpolarizability are fundamental electronic properties that determine the response of a molecule to an external electric field. These properties are critical for understanding intermolecular interactions and predicting the nonlinear optical (NLO) behavior of materials. Computational methods, particularly DFT, are powerful tools for calculating these parameters.

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, inducing a temporary dipole moment. It is a tensor quantity, but often the average polarizability is reported. Hyperpolarizability (β) is a higher-order term that becomes significant in strong electric fields and is responsible for NLO phenomena such as second-harmonic generation.

For this compound, the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups attached to the pyrazole ring suggests that it may possess a significant dipole moment and potentially interesting NLO properties.

Table 2: Illustrative Calculated Electronic Properties of this compound

PropertyComponentValue (a.u.)
Dipole Moment (μ)μxPlaceholder
μyPlaceholder
μzPlaceholder
μ_total Placeholder
Average Polarizability (α)Placeholder
First Hyperpolarizability (β)Placeholder

Note: The values in this table are illustrative placeholders and represent the type of data that would be generated from computational calculations.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule, such as this compound, and a biological target.

Computational Prediction of Binding Modes and Affinities

The process of molecular docking involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the protein. Each of these poses is evaluated using a scoring function that estimates the binding affinity, typically expressed in kcal/mol.

The results of a docking study provide detailed insights into the binding mode, including the specific amino acid residues in the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The binding affinity score is a quantitative measure of the strength of the interaction, with lower (more negative) values indicating a more favorable binding.

For this compound, a hypothetical docking study against a relevant protein target would reveal its potential binding orientation and the key interactions driving the binding. This information is crucial for understanding its potential biological activity.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterResult
Binding AffinityPlaceholder Value (kcal/mol)
Interacting ResiduesPlaceholder (e.g., TYR 85, LEU 120, SER 92)
Hydrogen BondsPlaceholder (e.g., with SER 92)
Hydrophobic InteractionsPlaceholder (e.g., with LEU 120, ALA 88)

Note: The data in this table is for illustrative purposes to show the typical output of a molecular docking study.

In Silico Screening and Lead Optimization Strategies for Pyrazole Derivatives

In silico screening, also known as virtual screening, is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening. For pyrazole derivatives, a virtual screening campaign could be initiated using a library of compounds containing the pyrazole scaffold to identify potential hits against a specific biological target.

Lead optimization is the process of taking a promising "hit" compound identified from screening and modifying its chemical structure to improve its properties, such as binding affinity, selectivity, and pharmacokinetic profile. Computational chemistry plays a vital role in this process. For a lead compound like a substituted pyrazole, structure-activity relationship (SAR) studies can be performed computationally. This involves making systematic modifications to the molecule, such as altering the substituents on the pyrazole ring, and then using molecular docking to predict the effect of these changes on the binding affinity.

For this compound, if it were identified as a hit in a virtual screen, lead optimization strategies would involve exploring modifications to the methoxy, methyl, and nitro groups to enhance its interaction with the target protein. For instance, replacing the methoxy group with other alkoxy groups or the nitro group with other electron-withdrawing groups could be investigated computationally to identify derivatives with improved potency.

Structural Activity Relationship Sar Studies of 4 Methoxy 1 Methyl 5 Nitro 1h Pyrazole Derivatives

Impact of Substituent Modifications on Pyrazole (B372694) Core Functionality

The biological activity of pyrazole derivatives can be significantly altered by modifying the substituents on the pyrazole core. nih.govtandfonline.com The nature, size, and electronic properties of these substituents dictate the molecule's interaction with biological targets.

Systematic investigation into pyrazole derivatives has revealed that even minor alterations can lead to substantial changes in activity. tandfonline.com For instance, in a series of 1,3,5-triaryl-4-alkyl substituted pyrazoles, the substitution pattern was found to greatly affect their binding affinity to Estrogen Receptors. nih.gov Similarly, studies on pyrazole-based inhibitors have shown that modifications at various positions of the ring can tune the compound's potency and selectivity for specific enzymes like c-Jun N-terminal kinase or cannabinoid receptors. nih.govelsevierpure.com

The introduction of different functional groups can modulate properties such as:

Binding Affinity: The addition of groups capable of forming hydrogen bonds or participating in hydrophobic interactions can enhance binding to a target protein.

Selectivity: Strategic placement of substituents can exploit subtle differences in the binding sites of related proteins, leading to improved selectivity.

Pharmacokinetic Properties: Modifications can influence solubility, metabolic stability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.

The perpetual research on pyrazolines has highlighted the indispensable role of N-substituents in their biological activity. tandfonline.com As the substituent at the N1 position changes, a specific biological activity can be significantly altered. tandfonline.com For 4-Methoxy-1-methyl-5-nitro-1H-pyrazole, the N1-methyl group is a critical feature. Changing this to a larger alkyl or an aryl group would likely impact its steric profile and interactions with target macromolecules.

Table 1: General Impact of Substituent Modifications on Pyrazole Derivatives
Position of ModificationType of SubstituentObserved Impact on FunctionalityReference Example
N1Alkyl, ArylSignificantly alters biological activity; N-acetylation can be crucial for activity.N-acetyl pyrazolines showing loss of activity upon removal of the acetyl group. tandfonline.com
C3/C5Aryl, HeteroarylInfluences binding affinity and selectivity; para-substituted phenyl rings are often important.Cannabinoid receptor antagonists where a p-iodophenyl group at C5 enhances potency. elsevierpure.com
C4Alkyl, Halogen, HydroxylAffects steric interactions and can fine-tune activity; hydroxyl groups can introduce key hydrogen bonds.Anticancer pyrazolines where a C4-hydroxyl substitution on an attached ring furnished the most active compound. tandfonline.com

Role of the Methoxy (B1213986) Group in Modulating Molecular Recognition and Interactions

The methoxy group (-OCH₃) is a common substituent in medicinal chemistry, exerting a significant influence on a molecule's properties through a combination of electronic and steric effects. nih.gov In this compound, the methoxy group is positioned at C4 of the pyrazole ring.

The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition at a biological target. nih.gov This capability allows it to form specific, directional bonds with hydrogen bond donors (e.g., -NH or -OH groups) on a receptor's surface, thereby anchoring the ligand in the binding pocket.

Furthermore, the methoxy group can influence the conformation of the molecule. Its size and rotational flexibility can impose steric constraints that favor a particular three-dimensional arrangement, which might be optimal for binding. Studies on various bioactive molecules have demonstrated that the position of a methoxy group is critical; its removal or relocation can lead to a dramatic loss of activity. csic.es For example, in studies of colchicine (B1669291) analogues binding to tubulin, the removal of a specific methoxy group from one of the rings resulted in a significant decrease in binding affinity. csic.es

However, the influence of a methoxy group is not universally positive. In some series of pyrazoline derivatives, the presence of a methoxy substituent led to a complete loss of a specific biological activity, such as monoamine oxidase inhibition or anticancer activity. tandfonline.com This highlights the context-dependent role of this functional group, where its contribution is highly specific to the particular ligand-receptor interaction being studied.

Influence of the Nitro Group on Electronic Profiles and Receptor Binding

The nitro group (-NO₂) is one of the strongest electron-withdrawing groups used in medicinal chemistry. researchgate.net Its presence on the pyrazole ring at the C5 position in this compound profoundly influences the electronic properties of the entire molecule.

The electron-withdrawing nature of the nitro group decreases the electron density of the pyrazole ring, a phenomenon that has several important consequences:

Modulation of pKa: It increases the acidity of the pyrazole ring system. ijpsr.info

Aromatic Interactions: It can alter the nature of π-π stacking or other aromatic interactions with the receptor.

From a receptor binding perspective, the nitro group can be a key pharmacophoric feature. The oxygen atoms can act as strong hydrogen bond acceptors. In studies of nitro-substituted pyrazole derivatives, the introduction of a nitro group was found to benefit binding to certain estrogen receptor subtypes. nih.gov The strong electron-accepting character of the nitro group can also enhance interactions with electron-rich domains of a receptor. nih.gov Computational studies on nitrated pyrazoles have shown that the nitro group often serves as a primary center for electrophilic attacks, indicating its role in molecular interactions. nih.gov

The presence of multiple nitro groups on a pyrazole ring is also a strategy for creating high-energy-density materials, underscoring the powerful effect of this group on the molecule's chemical stability and energy content. researchgate.netnih.gov

Table 2: Electronic and Binding Contributions of the Nitro Group in Pyrazole Derivatives
PropertyInfluence of the Nitro GroupConsequence for Biological Activity
Electronic ProfileStrong electron-withdrawing effect.Decreases electron density of the pyrazole ring, alters pKa. ijpsr.info
Receptor BindingActs as a hydrogen bond acceptor.Can form key interactions with receptor sites; may enhance binding affinity. nih.gov
Molecular Electrostatic PotentialCreates a region of negative potential.Can serve as a center for electrophilic attack and guide ligand orientation. nih.gov

Position-Specific Substitution Effects on Pyrazole Ring Systems and Conformation

The substitution pattern on the pyrazole ring is a determining factor for its biological activity and conformation. elsevierpure.com The relative positions of the methoxy (C4), nitro (C5), and methyl (N1) groups in this compound create a specific chemical environment that dictates its shape and potential interactions.

N1-Substitution: The methyl group at the N1 position blocks the ability of this nitrogen to act as a hydrogen bond donor. This is a common strategy in medicinal chemistry to improve metabolic stability and cell permeability. The size of the substituent at N1 is critical; larger groups can introduce steric hindrance that affects how the molecule fits into a binding pocket. nih.gov

C4-Substitution: The C4 position is often a key point for modification to fine-tune activity. Substituents at this position can project into specific sub-pockets of a receptor. The methoxy group at C4 in the target molecule can influence the orientation of adjacent groups and participate in direct interactions with the receptor.

Computational studies on substituted pyrazoles have shown that the presence of bulky aryl and benzoyl groups can cause the pyrazole ring to distort from planarity, which in turn affects its biological profile. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties, described by molecular descriptors. ej-chem.org Numerous QSAR studies have been performed on pyrazole derivatives to guide the design of new and more potent therapeutic agents. nih.govresearchgate.net

These models help to identify the key structural features that are either beneficial or detrimental to the desired biological activity. For pyrazole derivatives, QSAR studies have often highlighted the importance of several types of descriptors:

Topological Descriptors: These describe the size, shape, and branching of the molecule.

Electronic Descriptors: These quantify the electronic properties, such as partial charges on atoms, dipole moment, and frontier molecular orbital energies (HOMO/LUMO). The presence of the methoxy and nitro groups in this compound would make electronic descriptors particularly significant in any QSAR model.

Spatial (3D) Descriptors: These relate to the three-dimensional shape of the molecule, such as molecular volume and surface area.

For example, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors revealed the importance of specific adjacency and distance matrix descriptors for their activity. nih.gov Another study on 1,5-diaryl pyrazoles as COX-2 inhibitors found that a 3D spatial descriptor and a partial charge descriptor had a satisfactory correlation with inhibitory potency. researchgate.net

By developing statistically robust QSAR models, medicinal chemists can predict the activity of novel, unsynthesized pyrazole derivatives, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. researchgate.net

Advanced Applications and Emerging Research Directions for 4 Methoxy 1 Methyl 5 Nitro 1h Pyrazole

Utilization as a Synthetic Synthon and Building Block in Complex Chemical Systems

The pyrazole (B372694) ring is a versatile scaffold in organic synthesis, frequently used as a starting point for more complex heterocyclic systems with applications in pharmaceuticals and materials science. mdpi.com The specific substitution pattern of 4-Methoxy-1-methyl-5-nitro-1H-pyrazole makes it a potentially valuable synthetic intermediate. The pyrazole system is aromatic and can undergo electrophilic substitution, though the presence of the deactivating nitro group would make such reactions challenging. nih.govmdpi.com

Conversely, the nitro group activates the pyrazole ring for nucleophilic aromatic substitution, potentially allowing for the displacement of the nitro group itself or another leaving group to introduce new functionalities. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group can be exploited to direct regioselective reactions. mdpi.comacs.org

Nitropyrazoles are frequently used as key intermediates in the synthesis of more complex energetic materials and other functional molecules. nih.govnih.govatlantis-press.com For instance, the functionalization of nitropyrazole precursors is a common strategy for creating novel compounds with tailored properties. researchgate.net Synthetic pathways involving the transformation of the nitro group (e.g., reduction to an amino group) would open up a vast array of subsequent reactions, such as diazotization or amide coupling, further expanding its utility as a building block for diverse molecular architectures, including those with therapeutic potential. nih.govnih.gov

Potential in Materials Science and Engineering

The unique combination of functional groups in this compound suggests its potential for development in various areas of materials science.

Functional polymers, which contain specific groups to impart unique properties, are a major area of materials research. mdpi.com Pyrazole-containing polymers have been explored for various applications. For example, pyrazolium-functionalized polymers have been fabricated into anion-exchange membranes. mit.edu

While direct polymerization of this compound is unlikely, it could serve as a precursor to a functional monomer. For instance, chemical modification, such as the reduction of the nitro group to a reactive amine, could yield a monomer suitable for incorporation into polymers like polyamides or polyimides. The pendant methoxy-methyl-pyrazole moiety would then impart specific functionalities to the polymer backbone, potentially influencing properties such as thermal stability, solubility, or its ability to coordinate with metal ions. The development of polymers from renewable, functional monomers is an expanding field, and pyrazole derivatives offer a versatile platform for creating materials with novel properties. frontiersin.org

Organic molecules with both electron-donating and electron-accepting groups attached to a conjugated π-system are classic candidates for optoelectronic applications, including nonlinear optical (NLO) materials. The structure of this compound, featuring a methoxy donor and a nitro acceptor on the pyrazole ring, fits this design paradigm. This intramolecular charge-transfer characteristic could lead to a significant molecular hyperpolarizability, a key requirement for NLO materials. researchgate.net

Furthermore, pyrazole derivatives have been investigated for their fluorescent properties and are considered promising scaffolds for fluorescent probes and chemosensors, often used in bioimaging. nih.govnih.gov Fused pyrazoles, in particular, are an attractive scaffold in organic optoelectronic materials due to their photophysical properties. nih.gov The specific electronic tuning afforded by the methoxy and nitro groups could be exploited to develop novel dyes or photosensitive materials. researchgate.net

Nitrated pyrazoles are a well-established and extensively researched class of energetic materials. nih.govmdpi.comresearchgate.net Their appeal stems from high heats of formation, high nitrogen content, and the potential for high detonation performance, often combined with greater thermal stability and lower sensitivity compared to traditional explosives. nih.govacs.org The pyrazole ring itself is an energetic backbone, and the addition of nitro groups increases the density and oxygen balance, which are critical parameters for an explosive. nih.gov

Simple nitropyrazoles are often used as intermediates for more advanced, high-performance energetic materials. nih.gov For example, they can be functionalized with other energetic moieties like nitramino or trinitromethyl groups or linked to other heterocyclic rings such as triazoles or tetrazoles to further enhance performance. nih.govresearchgate.netnih.gov The introduction of multiple nitro groups onto the pyrazole ring can lead to compounds with detonation velocities and pressures superior to conventional explosives like RDX. acs.orgrsc.org

The energetic properties of this compound itself have not been reported. However, by examining related compounds, its potential can be contextualized. The presence of the nitro group and the pyrazole core provides energetic character. The methoxy group (CH₃O) would negatively impact the oxygen balance compared to an additional nitro group but could influence other properties like melting point and thermal stability. It is plausible that this compound could serve as a precursor for more oxygen-rich energetic materials or as a component in melt-cast explosives, where lower melting points are desirable. mdpi.commdpi.com

Table 1: Energetic Properties of Selected Mononitropyrazoles nih.gov
CompoundDensity (ρ/g·cm⁻³)Detonation Velocity (D/km·s⁻¹)Detonation Pressure (P/GPa)Melting Point (Tₘ/°C)
3-Nitropyrazole (3-NP)1.577.0220.08174–175
4-Nitropyrazole (4-NP)1.526.8618.81163–165
1-Methyl-3-nitropyrazole (3-MNP)1.476.6217.1180–83
1-Methyl-4-nitropyrazole (4-MNP)1.406.4215.5282

Coordination Chemistry: Ligand Design and Metal Complexation Studies

Pyrazole and its derivatives are ubiquitous ligands in coordination and organometallic chemistry. researchgate.netacs.org The pyrazole ring typically coordinates to metal ions through the lone pair of its sp²-hybridized nitrogen atom (N2). This interaction has led to the synthesis of a vast number of metal complexes with diverse structures, from simple mononuclear species to complex polynuclear assemblies and metal-organic frameworks. nih.govresearchgate.netmdpi.com

In this compound, the coordinating ability of the N2 nitrogen would be influenced by the electronic effects of the substituents. The potent electron-withdrawing nitro group at the adjacent C5 position would significantly decrease the basicity of the nitrogen atom, likely resulting in weaker coordination bonds compared to unsubstituted pyrazoles. Conversely, the methoxy group at the C4 position is electron-donating, which would slightly counteract this effect. Additionally, the oxygen atom of the methoxy group could potentially act as a second donor site, allowing the molecule to function as a bidentate chelating or bridging ligand, which could lead to novel complex topologies. acs.org The study of how substituents tune the electronic properties of pyrazole ligands is crucial for designing complexes with specific catalytic, magnetic, or optical properties. researchgate.net

Organometallic Chemistry and Catalysis Applications

The development of catalysts is a primary driver for research in organometallic chemistry. Metal complexes featuring pyrazole-based ligands have been successfully employed as catalysts in a variety of organic transformations. acs.org For example, in situ generated copper-pyrazole complexes have shown catalytic activity in the oxidation of catechol, mimicking the function of catecholase enzymes. mdpi.commdpi.comresearchgate.net Platinum-pyrazolato complexes have also been studied for their interesting electronic structures and bonding. mdpi.com

Organometallic complexes derived from this compound could be investigated for their catalytic potential. The unique electronic environment created by the methoxy and nitro substituents could modulate the reactivity of a coordinated metal center. For instance, the electron-poor nature of the ligand might stabilize a metal in a lower oxidation state or enhance its Lewis acidity, which could be beneficial for certain catalytic cycles. The steric and electronic properties of such ligands can be finely tuned, making them attractive targets for developing new, highly selective catalysts for reactions like cross-coupling, oxidation, or polymerization. mdpi.com

Role in Agrochemistry Research and Development

The pyrazole moiety is a well-established pharmacophore in the agrochemical industry, forming the core of numerous commercial herbicides, fungicides, and insecticides. mdpi.com The specific structural attributes of this compound, including its substituted pyrazole ring, align with features known to impart biological activity. Research into pyrazole derivatives has shown that the nature and position of substituents on the ring are critical determinants of their efficacy and mode of action. mdpi.com

For instance, various pyrazole-containing herbicides act by inhibiting key plant enzymes. A notable example is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in the synthesis of plastoquinone (B1678516) and, consequently, carotenoids. researchgate.net The bleaching effect observed in weeds treated with some pyrazole herbicides is a direct result of this inhibition. mdpi.com While direct herbicidal activity data for this compound is not extensively published, the activity of structurally related compounds provides insight into its potential. The table below summarizes the observed herbicidal activity of several pyrazole derivatives, highlighting the impact of different substitution patterns.

Compound Target Weeds Observed Activity Reference
5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidineDigitaria sanguinalis L.Excellent post-emergence herbicidal effect, causing bleaching. mdpi.com
4-cholro-3-[4-chloro-2-fluoro-5-(4-methoxybenzyloxy)phenyl]-l-methyl-5-trifluoromethyl)-1H-pyrazoleAbutilon theophrasti95% inhibition at a dosage of 9.375 g•hm⁻². researchgate.net
PyrazolateAnnual and perennial weeds in paddy riceEffective weed control; acts as a pro-herbicide, metabolizing to an active HPPD inhibitor. researchgate.net
PyrazoxyfenAnnual and perennial weeds in paddy riceSimilar to Pyrazolate, it is metabolized to the same active compound that inhibits HPPD. researchgate.net

The fungicidal potential of pyrazole derivatives is also significant, with many acting as succinate (B1194679) dehydrogenase inhibitors (SDHIs), which disrupt the mitochondrial electron transport chain in fungi. researchgate.net The molecular structure of this compound could be explored for similar modes of action. Furthermore, the insecticidal properties of some pyrazoles, which often target the nervous system of insects, suggest another avenue for investigation. The diverse bioactivities of pyrazole compounds underscore the potential of this compound as a lead compound in the development of new agrochemicals. nih.gov

Development of Fluorescent Substances and Dyes

The pyrazole ring is a component of various fluorescent molecules, and its derivatives are being explored for applications in materials science and bio-imaging. nih.govnih.gov While the nitro group in this compound is typically fluorescence-quenching, this compound can serve as a valuable precursor in the synthesis of fluorescent materials. The nitro group can be chemically reduced to an amino group (-NH2), which is an auxochrome that can enhance the fluorescence of a chromophore.

The synthesis of novel fluorescent dyes often involves the strategic combination of electron-donating and electron-accepting groups to create molecules with significant intramolecular charge transfer (ICT) character, which is often associated with strong fluorescence. The pyrazole core can be functionalized to be part of such a conjugated system. For example, a synthetic pathway could involve the reduction of the nitro group of this compound to form 4-Methoxy-1-methyl-1H-pyrazol-5-amine. This amine could then be reacted with various aldehydes or other electrophiles to create extended π-conjugated systems that are likely to exhibit fluorescence.

The following table outlines a hypothetical synthetic route and the potential properties of a fluorescent derivative:

Precursor Compound Reaction Step Resulting Compound Potential Fluorescent Properties
This compoundReduction of the nitro group (e.g., using SnCl₂/HCl or catalytic hydrogenation)4-Methoxy-1-methyl-1H-pyrazol-5-amineNot fluorescent, but now contains an electron-donating amino group.
4-Methoxy-1-methyl-1H-pyrazol-5-amineCondensation with an aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde)Schiff base derivative with an extended conjugated systemPotential for strong fluorescence due to ICT character.

This strategic modification highlights the potential of this compound not as a direct fluorescent agent, but as a key building block for the synthesis of novel dyes and fluorescent probes. nih.gov

Interdisciplinary Research Trajectories for Future Investigations

The unique chemical structure of this compound opens up several promising avenues for future interdisciplinary research. The presence of the nitro group is particularly significant, suggesting potential applications beyond agrochemistry and materials science.

One of the most compelling emerging fields for nitropyrazoles is in the area of energetic materials . nih.gov Nitrated heterocyclic compounds are known for their high density, thermal stability, and significant heat of formation, making them candidates for use in explosives, propellants, and pyrotechnics. nih.govnih.gov The combination of a pyrazole ring with a nitro group, as seen in this compound, fits the profile of compounds being investigated for these applications. Future research could focus on synthesizing derivatives with multiple nitro groups or linking the pyrazole ring to other energetic moieties to enhance their performance and safety profiles. nih.gov

In the field of medicinal chemistry , pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. mdpi.comnih.gov The specific substituents on this compound could be modified to explore its potential as a scaffold for new therapeutic agents. For example, the nitro group could be a target for bioreductive activation in hypoxic cancer cells, a strategy used in the development of some anticancer drugs.

Furthermore, the field of supramolecular chemistry could explore the use of this compound in the design of novel molecular architectures. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro and methoxy groups can act as hydrogen bond acceptors, potentially enabling the formation of well-defined supramolecular assemblies. researchgate.net These assemblies could have applications in areas such as crystal engineering and the development of new materials with tailored properties.

The diverse potential applications are summarized in the table below:

Field of Research Potential Application of this compound and its Derivatives Key Structural Feature
Energetic MaterialsDevelopment of novel explosives, propellants, and pyrotechnics with high performance and enhanced stability.Nitro group and pyrazole ring.
Medicinal ChemistryScaffold for the design of new drugs, potentially targeting cancer or inflammatory diseases.The overall substitution pattern, with the nitro group offering possibilities for bioreductive activation.
Supramolecular ChemistryBuilding block for the construction of complex, ordered molecular structures through non-covalent interactions.Hydrogen bond accepting sites (N and O atoms).

Q & A

Q. What are the optimized synthetic routes for 4-methoxy-1-methyl-5-nitro-1H-pyrazole, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via cyclocondensation of ethyl acetoacetate with methylhydrazine derivatives, followed by nitration and methoxylation. Key steps include:

  • Cyclization : Use of DMF-DMA (N,N-dimethylformamide dimethyl acetal) for pyrazole ring formation under reflux (60–80°C, 6–8 hours) .
  • Nitration : Controlled addition of nitric acid (HNO₃) in acetic anhydride at 0–5°C to prevent over-nitration .
  • Methoxylation : Substitution at position 4 using NaOMe in methanol, requiring inert atmosphere (N₂) to avoid hydrolysis .
    Typical Yield: 45–61% after column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

Methodological Answer:

  • FT-IR : Confirm the nitro group (N–O stretch at ~1520 cm⁻¹) and methoxy C–O stretch (~1250 cm⁻¹) .
  • ¹H/¹³C NMR : Methoxy protons appear as a singlet at δ 3.8–3.9 ppm; pyrazole ring protons show splitting patterns dependent on substituent positions .
  • X-ray Crystallography : Resolve dihedral angles between the pyrazole ring and substituents (e.g., methoxy-phenyl planes at ~16–48°) to confirm regiochemistry .

Advanced Research Questions

Q. What reaction pathways dominate the reactivity of the nitro group in this compound?

Methodological Answer: The nitro group undergoes:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) yields 5-amino derivatives, critical for bioactive analogs. Caution: Over-reduction may deactivate the catalyst due to methyl/methoxy steric effects .
  • Substitution : Nucleophilic aromatic substitution (e.g., with thiols or amines) requires electron-withdrawing groups (EWGs) to activate the ring. Example: K₂CO₃/DMF at 80°C replaces nitro with –SH (yield: ~55%) .
    Contradiction: Nitro group stability varies with solvent polarity; conflicting reports exist on its susceptibility to hydrolysis under acidic conditions .

Q. How do substituent electronic effects influence the compound’s biological activity?

Methodological Answer:

  • Methoxy Group : Enhances lipophilicity (logP ↑), improving membrane permeability but reducing solubility. SAR Study: Replacement with –CF₃ increases antimicrobial activity (MIC: 2 µg/mL vs. 8 µg/mL for methoxy) .
  • Nitro Group : Acts as a hydrogen-bond acceptor, critical for binding to enzyme active sites (e.g., cytochrome P450 inhibition) .
    Contradiction: Some studies report nitro derivatives as cytotoxic (IC₅₀: 10 µM), while others note pro-drug activation in hypoxic tumor environments .

Q. What strategies mitigate conflicting data in thermal stability studies?

Methodological Answer:

  • DSC/TGA Analysis : Decomposition onset at ~180°C (ΔH = 150–160 kJ/mol) varies with crystallinity. Amorphous forms degrade 20–30°C earlier than crystalline .
  • Controlled Recrystallization : Use ethanol/water (7:3 v/v) to improve thermal stability by reducing lattice defects .

Key Research Gaps

  • Mechanistic Ambiguities : Conflicting data on nitro group hydrolysis pathways require DFT studies to map transition states .
  • Biological Models : Most activity data derive from in vitro assays; in vivo pharmacokinetics (e.g., metabolic stability in liver microsomes) are underreported .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.